Europium(III) sulfate

Luminescence Lifetime Time-Resolved Spectroscopy Lanthanide Photophysics

Europium(III) sulfate (Eu₂(SO₄)₃, CAS 13537-15-0) is an inorganic salt of the rare-earth element europium in its trivalent oxidation state, typically encountered as the octahydrate (Eu₂(SO₄)₃·8H₂O). The compound is characterized by its high water solubility and deliquescent nature, with the Eu³⁺ ion serving as a classical red-emitting luminescent center.

Molecular Formula EuH2O4S
Molecular Weight 250.05 g/mol
CAS No. 13537-15-0
Cat. No. B3366293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium(III) sulfate
CAS13537-15-0
Molecular FormulaEuH2O4S
Molecular Weight250.05 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Eu]
InChIInChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyWLYAEQLCCOGBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(III) Sulfate (CAS 13537-15-0) Procurement Guide for Luminescent Materials and Research Applications


Europium(III) sulfate (Eu₂(SO₄)₃, CAS 13537-15-0) is an inorganic salt of the rare-earth element europium in its trivalent oxidation state, typically encountered as the octahydrate (Eu₂(SO₄)₃·8H₂O) [1]. The compound is characterized by its high water solubility and deliquescent nature, with the Eu³⁺ ion serving as a classical red-emitting luminescent center . Unlike its divalent counterpart europium(II) sulfate (EuSO₄), which is sparingly soluble, Eu₂(SO₄)₃ offers distinct advantages in aqueous processing and synthesis of optical materials [2].

Why Europium(III) Sulfate Cannot Be Substituted by Generic Europium Salts in Aqueous Luminescence Assays


The luminescence of Eu³⁺ is highly sensitive to its inner coordination sphere, which is dictated by the counterion in solution. Direct head-to-head measurements demonstrate that the luminescence lifetime (τ) of Eu³⁺ varies significantly depending on the anion present: sulfate solutions yield a lifetime of 134 μs, which is notably distinct from chloride (113 μs) and nitrate (117 μs) [1]. This variation arises from differential quenching by O-H oscillators from coordinated water molecules, the number of which is anion-dependent. Consequently, substituting europium sulfate with a chloride or nitrate salt will alter the photophysical output in any aqueous-based assay or synthesis, making direct replacement invalid without recalibration [2].

Quantitative Differentiation of Europium(III) Sulfate Against Key Comparators


Luminescence Lifetime: Eu₂(SO₄)₃ vs. EuCl₃, Eu(NO₃)₃, and Eu(ClO₄)₃ in Aqueous Solution

The luminescence lifetime of Eu³⁺ in aqueous europium sulfate solution is significantly longer than in the common chloride and nitrate salts. This difference is attributed to a lower hydration number (fewer coordinated water molecules) in the sulfate complex, reducing non-radiative O-H quenching [1].

Luminescence Lifetime Time-Resolved Spectroscopy Lanthanide Photophysics

Oxidation State Control: Solubility Contrast Between Eu₂(SO₄)₃ and EuSO₄

Europium(III) sulfate exhibits high water solubility, whereas its divalent analog, europium(II) sulfate (EuSO₄), is highly insoluble, behaving similarly to barium sulfate [1]. This fundamental difference allows for facile separation and aqueous processing of the Eu(III) salt, a property not shared by the Eu(II) form.

Solubility Europium(II) Sulfate Rare Earth Separation

Thermal Stability: Dehydration and Crystallization of Eu₂(SO₄)₃·8H₂O vs. Eu₂(SO₄)₃

The thermal decomposition of europium(III) sulfate octahydrate proceeds via a one-step dehydration to form amorphous anhydrous Eu₂(SO₄)₃, which subsequently crystallizes at elevated temperatures [1]. This defined thermal profile provides a critical parameter for processing the material into anhydrous forms for non-aqueous synthesis.

Thermal Analysis Dehydration Anhydrous Europium Sulfate

Coordination Environment: Distinct Hydration Number in Eu₂(SO₄)₃ vs. Other Eu(III) Salts

In aqueous solution, the sulfate anion acts as a bidentate ligand, displacing water molecules from the inner coordination sphere of Eu³⁺. Luminescence lifetime data indicates the formation of the complex [Eu(H₂O)₇(SO₄)]⁺ in sulfate media, resulting in a lower hydration number compared to the fully hydrated [Eu(H₂O)₉]³⁺ ion found in perchlorate or chloride solutions [1].

Coordination Chemistry Hydration Number EXAFS Luminescence Quenching

Validated Application Scenarios for Europium(III) Sulfate Based on Quantitative Evidence


Time-Resolved Fluorescence Assays and Bioanalytical Probes

The longer luminescence lifetime (134 μs) of Eu₂(SO₄)₃ in aqueous solution, as established by direct comparison with EuCl₃ (113 μs) and Eu(NO₃)₃ (117 μs) [1], makes it a superior choice for time-resolved fluorometry. This longer delay allows for the complete decay of short-lived background autofluorescence, thereby dramatically enhancing the signal-to-noise ratio in biological assays such as immunoassays or nucleic acid hybridization.

Aqueous Synthesis of Europium-Doped Phosphors and Nanomaterials

The high water solubility of Eu₂(SO₄)₃, which stands in stark contrast to the insolubility of EuSO₄ [2], enables its use as an ideal precursor in aqueous-based syntheses. This property is critical for sol-gel processing, hydrothermal synthesis, and co-precipitation methods used to fabricate red-emitting phosphors for displays and lighting, ensuring homogeneous doping without precipitation.

Preparation of Anhydrous Europium Compounds for Solid-State Chemistry

The defined thermal decomposition pathway of Eu₂(SO₄)₃·8H₂O, specifically the one-step dehydration to an amorphous anhydrous phase and subsequent crystallization at 381.1 °C in inert atmosphere [3], provides a reliable route to produce anhydrous Eu₂(SO₄)₃. This anhydrous salt is a necessary precursor for solid-state reactions in sealed tubes or inert atmospheres, where water of crystallization would be detrimental.

Fundamental Studies of Lanthanide Coordination and Hydration

The distinct coordination behavior of the sulfate anion, which displaces water molecules to form [Eu(H₂O)₇(SO₄)]⁺ complexes [1], makes europium sulfate a valuable model compound for studying anion effects on lanthanide hydration. This is particularly relevant in the field of nuclear waste remediation and geochemistry, where sulfate-rich brines influence the speciation and mobility of trivalent actinides.

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